

MOTS-c as a Potential Mitokine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MOTS-c (human)

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Abstract

Mitochondria, long recognized as the powerhouses of the cell, are emerging as critical signaling hubs that communicate with other cellular compartments to regulate homeostasis. This communication is mediated, in part, by a class of molecules known as mitokines. MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that functions as a potent mitokine.[1][2][3] Under conditions of metabolic stress, such as exercise, MOTS-c translocates from the mitochondria to the nucleus to regulate gene expression, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4][5] It has demonstrated significant therapeutic potential in preclinical models, improving insulin sensitivity, enhancing physical capacity, and reversing age-related metabolic decline.[3][6][7] This technical guide provides an in-depth overview of MOTS-c, detailing its core signaling pathways, summarizing key quantitative data, outlining experimental protocols for its study, and discussing its future therapeutic outlook for researchers, scientists, and drug development professionals.

Introduction

The Concept of Mitokines

Mitokines are peptides and proteins encoded by the mitochondrial genome that are released from the mitochondria to act as signaling molecules, both within the cell and systemically.[3][5] This retrograde signaling from the mitochondrion to the nucleus allows the cell to adapt to metabolic stress, coordinating a response to maintain homeostasis. MOTS-c is a prime

example of such a mitokine, sometimes referred to as a "mitochondrial hormone" due to its presence in circulation and its systemic effects.[3][5][8]

Discovery and Origin of MOTS-c

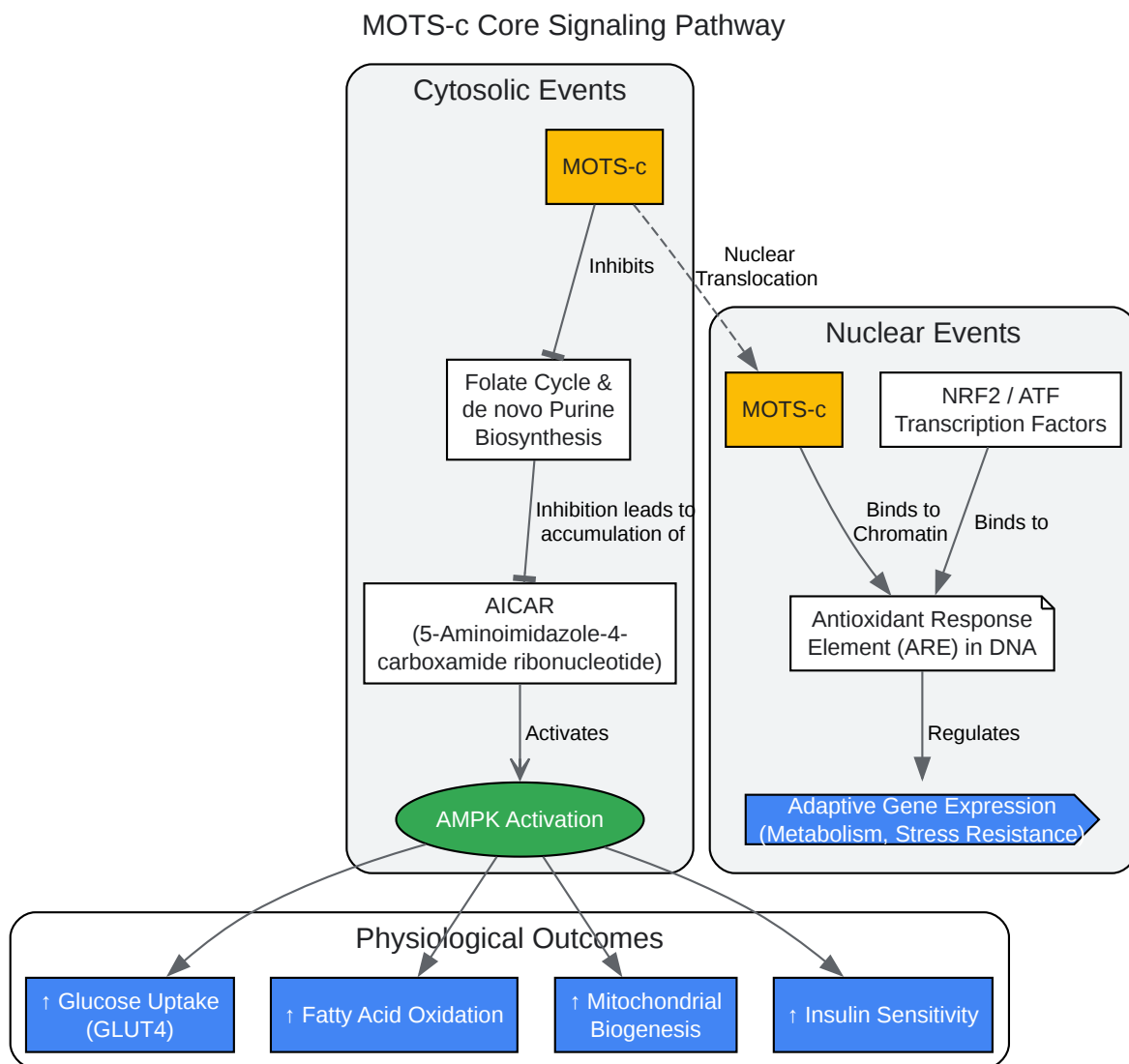
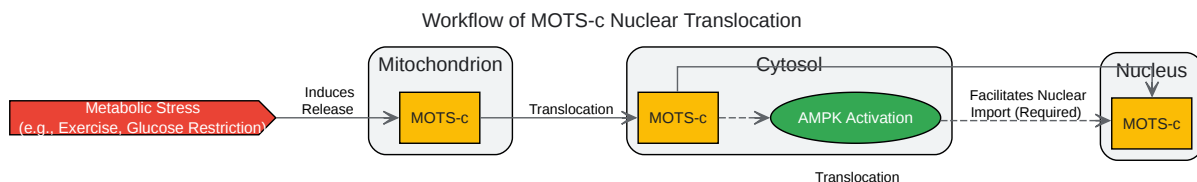
MOTS-c was identified as a bioactive peptide encoded by a short open reading frame (sORF) within the mitochondrial 12S rRNA gene.[1][7] This discovery challenged the traditional view that the mitochondrial genome only encoded for 13 proteins essential for the electron transport chain.[4][9] MOTS-c is a 16-amino-acid peptide that is highly conserved across species.[10] Its expression is detected in multiple tissues, including skeletal muscle, and its levels in both tissue and plasma have been shown to decline with age.[1][2][11]

Core Signaling Pathways of MOTS-c

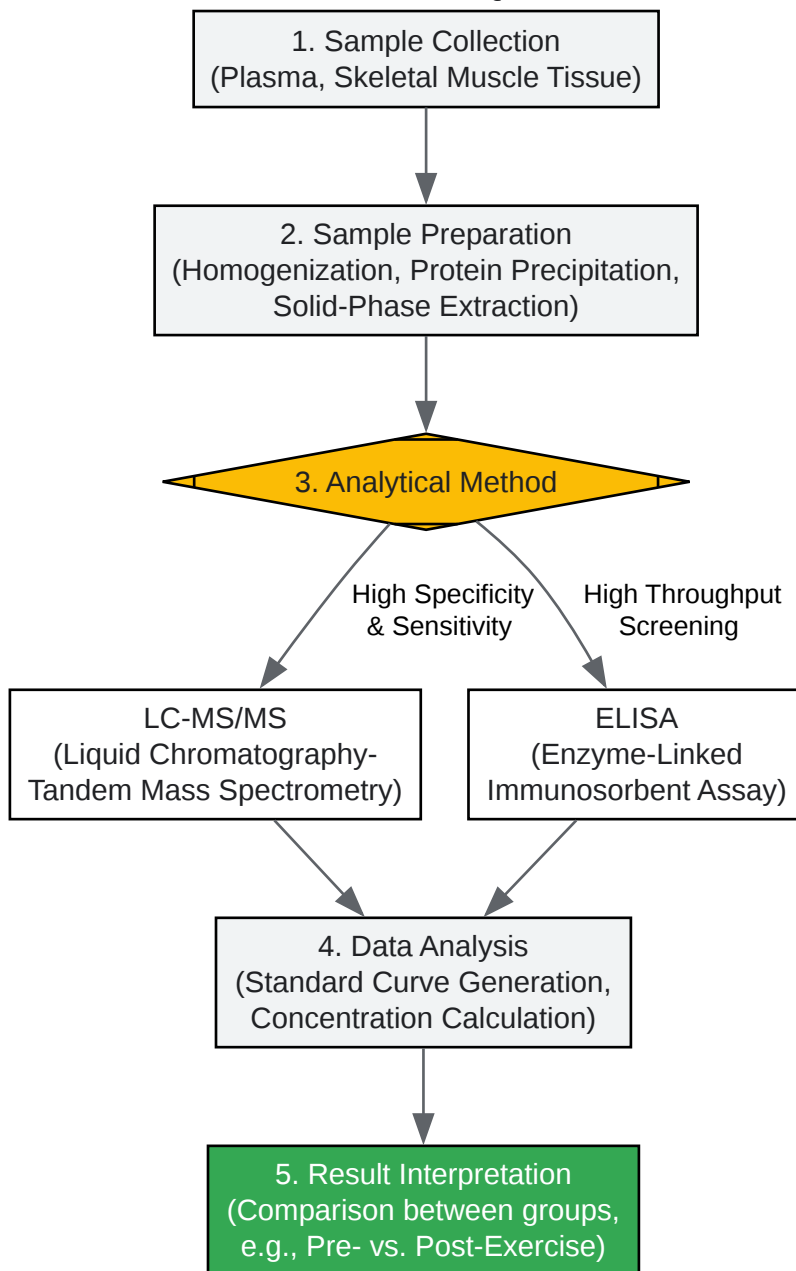
The mechanism of action for MOTS-c is multifaceted, involving its translocation to the nucleus and its influence on key metabolic sensing pathways in the cytosol.

Cellular Stress and Nuclear Translocation

Under basal conditions, MOTS-c is primarily localized to the mitochondria.[5][12] However, in response to metabolic stressors like glucose restriction or exercise, it translocates to the nucleus.[1][2][13] This nuclear import is dependent on the activation of AMPK, a master regulator of cellular energy status.[4][5][14] This process allows for direct communication between the metabolic state of the mitochondria and the transcriptional machinery of the nucleus.



Workflow for MOTS-c Quantification



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